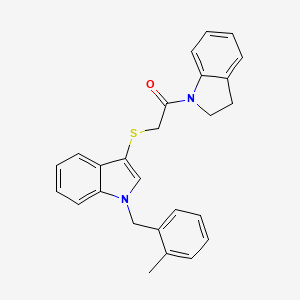

![molecular formula C17H15N3O3S B2360354 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-34-5](/img/structure/B2360354.png)

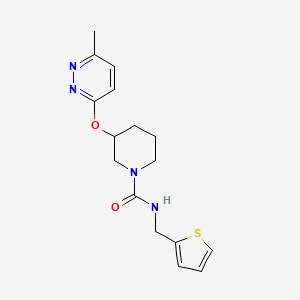

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. In

Aplicaciones Científicas De Investigación

Antibacterial and Nematocidal Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, which share a core structural similarity with 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit significant antibacterial and nematocidal activities. For instance, a study on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles has shown promising antibacterial properties against various bacterial strains (А. А. Aghekyan et al., 2020). Similarly, derivatives have been found to possess good nematocidal activity against Bursaphelenchus xylophilus, a nematode species causing significant damage to pine trees (Dan Liu et al., 2022).

Antidiabetic and Anticancer Properties

Compounds structurally related to 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have also been investigated for their potential antidiabetic and anticancer effects. Research on novel dihydropyrimidine derivatives indicates potential antidiabetic activity by inhibiting α-amylase, a key enzyme in carbohydrate digestion, suggesting a mechanism for blood sugar regulation (J. Lalpara et al., 2021). Furthermore, studies have evaluated the anticancer potential of these compounds, with certain derivatives showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Corrosion Inhibition

Further research into 1,3,4-oxadiazole derivatives has highlighted their antimicrobial activities and potential as corrosion inhibitors for metals in acidic environments. A study on novel 1,2,4-triazole derivatives reported good to moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007). Additionally, the thermodynamic properties of similar compounds have been examined for their effectiveness in inhibiting steel corrosion in sulfuric acid media, demonstrating their potential in industrial applications (M. Bouklah et al., 2006).

Propiedades

IUPAC Name |

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQALJESNEVJDSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)